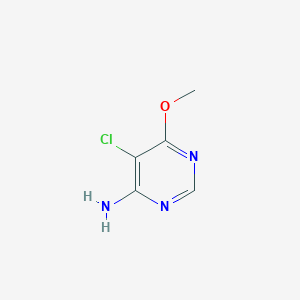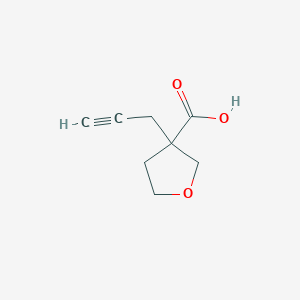![molecular formula C15H19N3O B2866186 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 2059914-34-8](/img/new.no-structure.jpg)
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one is a complex organic compound with the molecular formula C15H19N3O This compound is notable for its unique structure, which includes an aminocyclohexyl group attached to a dihydroisoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common method starts with the preparation of 4-aminocyclohexanone, which is then subjected to a series of reactions including hydrogenation and amination. The hydrogenation step is often carried out using a palladium on carbon (Pd/C) catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学的研究の応用
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. Detailed studies are required to fully elucidate its molecular targets and pathways .
類似化合物との比較
Similar Compounds
- **2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide .
- **5-[(4-Aminocyclohexyl)amino]-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine .
- **4-({5-[(4-Aminocyclohexyl)amino][1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
What sets 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one apart from similar compounds is its unique dihydroisoquinolinone core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
2059914-34-8 |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.337 |
IUPAC名 |
3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19) |
InChIキー |
WOUOAMIMUMVMDK-HAQNSBGRSA-N |
SMILES |
C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2866103.png)
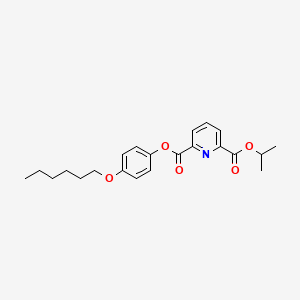
![N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2866106.png)
![N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2866107.png)
![7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B2866108.png)
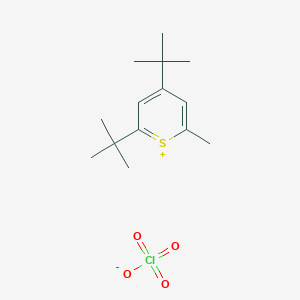
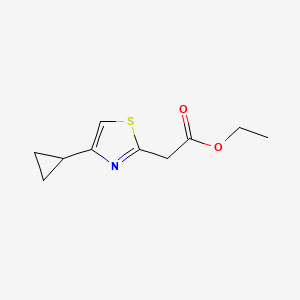
![4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2866115.png)
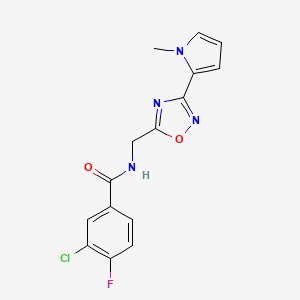
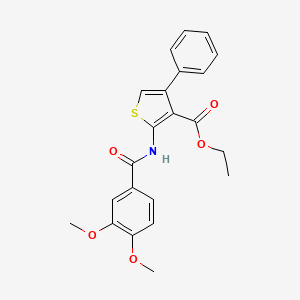
![5-methoxy-2,4-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2866122.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)
